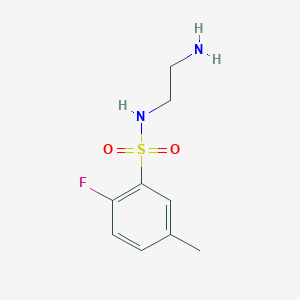

N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C9H13FN2O2S |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

N-(2-aminoethyl)-2-fluoro-5-methylbenzenesulfonamide |

InChI |

InChI=1S/C9H13FN2O2S/c1-7-2-3-8(10)9(6-7)15(13,14)12-5-4-11/h2-3,6,12H,4-5,11H2,1H3 |

InChI Key |

LLHFNRFLXBXVSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)S(=O)(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The precursor is typically 2-methyl-5-aminobenzenesulfonamide or its derivatives, synthesized via sulfonation of p-xylene or p-toluene derivatives, followed by nitration and reduction, as detailed in patent CN107805212B.

Regioselective Sulfonation

The sulfonation selectively occurs at the para-position relative to the methyl group, yielding 2-methyl-5-nitrobenzenesulfonyl chloride after post-treatment.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is chlorinated using chlorosulfonic acid, which provides high reactivity and fewer side reactions. Post-reaction washing with water removes excess chlorosulfonic acid, yielding pure 2-methyl-5-nitrobenzenesulfonyl chloride .

Reduction to Sulfonamide

The nitro group is reduced to an amino group, producing 2-methyl-5-aminobenzenesulfonamide with high purity.

Nucleophilic Substitution with 2-Aminoethylamine

The amino group on the sulfonamide reacts with 2-aminoethylamine, typically in the presence of a suitable solvent (e.g., ethanol or acetonitrile), under mild heating to afford the target compound.

| Conditions | Temperature | Time | Reagents | Reference |

|---|---|---|---|---|

| Reflux | 60–80°C | 4–8 hours | 2-Aminoethylamine | , |

The resulting compound can be isolated as a free base or salt (hydrochloride).

Data Tables Summarizing Key Parameters

Advantages and Industrial Relevance

- Short Route: The sequence minimizes steps, reducing costs and time.

- High Purity: Controlled reaction conditions and washing steps yield high-purity intermediates.

- Scalability: The use of common reagents and solvents facilitates industrial-scale synthesis.

- Environmental Considerations: Proper handling of chlorosulfonic acid and organic solvents is essential.

Additional Considerations and Variations

- Alternative Nucleophiles: Substituting 2-aminoethylamine with other amines can diversify derivatives.

- Catalyst Optimization: Use of Pd/C or Raney Ni enhances reduction efficiency.

- Solvent Choice: Selection impacts regioselectivity, yield, and environmental footprint.

Chemical Reactions Analysis

Sulfonamide Hydrolysis

Under acidic or basic conditions, the sulfonamide bond hydrolyzes to yield sulfonic acid and amine derivatives:

This reaction is pH-dependent, with faster rates in strongly acidic (HCl) or basic (NaOH) media.

Nucleophilic Substitution

The fluorine atom at position 2 undergoes nucleophilic displacement with reagents like amines or thiols. For example:

Reactivity is enhanced by the electron-withdrawing sulfonamide group, which polarizes the C–F bond.

Coupling Reactions

The aminoethyl group participates in peptide coupling using reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):

This is critical for synthesizing derivatives with enhanced biological activity .

Metabolic Stability

Derivatives with disubstituted aromatic rings (e.g., 2-Cl,5-F) showed improved microsomal stability (MLM CLₕ = 37.2 mL/min/kg) compared to monosubstituted analogs .

Biological Interaction Mechanisms

The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively inhibiting bacterial dihydropteroate synthase. This disrupts folate synthesis, leading to bacteriostatic effects. In antiviral contexts, modifications to the aminoethyl chain enhance binding to viral polymerases .

Stability and Reactivity Considerations

-

pH Sensitivity : Degrades rapidly in strongly acidic/basic conditions.

-

Thermal Stability : Stable at room temperature but decomposes above 150°C .

-

Light Sensitivity : Prolonged UV exposure causes sulfonamide bond cleavage.

This compound’s versatility in nucleophilic, coupling, and hydrolysis reactions makes it invaluable for developing antimicrobial and antiviral agents. Further research should explore its applications in targeted drug delivery and enzyme inhibition.

Scientific Research Applications

N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given the known efficacy of sulfonamides in treating bacterial infections.

Industry: It is used in the development of new materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication. The fluorine and methyl substitutions on the benzene ring can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Substituent Analysis on the Benzene Ring

The position and nature of substituents on the aromatic ring significantly influence physicochemical and biological properties.

Key Observations :

Sulfonamide Side Chain Modifications

The sulfonamide side chain influences solubility, hydrogen-bonding capacity, and pharmacokinetics.

Key Observations :

- Aminoethyl vs. Alkyl Chains: The target compound’s aminoethyl group provides a protonatable amine (at physiological pH), improving water solubility compared to purely alkyl chains (e.g., isopropyl in ) .

Biological Activity

N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide, also known as N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride, is a sulfonamide compound with significant biological activity. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHF NOS

- Molecular Weight : Approximately 268.74 g/mol

- Functional Groups : Sulfonamide, amine, and fluoro group

N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide primarily acts as an inhibitor of carbonic anhydrase , an enzyme that plays a crucial role in maintaining acid-base balance in organisms. Inhibition of this enzyme can affect various physiological processes, including:

- Antimicrobial Activity : Sulfonamides have a long history of use as antibacterial agents due to their ability to inhibit folic acid synthesis in bacteria. This compound may exhibit similar properties, contributing to its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that sulfonamide derivatives can modulate inflammatory pathways. For instance, studies have shown that compounds with sulfonamide moieties can inhibit the NLRP3 inflammasome, a key player in inflammatory responses .

Antimicrobial Properties

In vitro studies have demonstrated that N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide exhibits significant antibacterial activity against a range of pathogens. The mechanism involves the inhibition of bacterial folate synthesis pathways, leading to impaired nucleic acid synthesis and bacterial growth arrest.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

Anti-inflammatory Effects

The compound has been evaluated for its ability to inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages. The results showed that it significantly reduced NO levels, indicating potential anti-inflammatory properties.

| Compound | IC50 (µM) | Cytotoxicity (IC50 µM) |

|---|---|---|

| N-(2-Aminoethyl)-... | 7.90 | >169 |

| Reference Compound | 10.50 | >150 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study focusing on the antimicrobial activity of various sulfonamides found that N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide showed comparable efficacy to traditional sulfa drugs against resistant bacterial strains.

- Inflammation Modulation : In another study examining the effects of sulfonamides on the NLRP3 inflammasome, this compound demonstrated significant inhibitory effects at concentrations that did not exhibit cytotoxicity, suggesting its potential for therapeutic applications in inflammatory diseases .

- Cancer Research : Preliminary investigations into its anticancer properties revealed that derivatives of this compound could induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells .

Q & A

Basic: What are the standard synthetic routes for preparing N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution between 2-fluoro-5-methylbenzenesulfonyl chloride and 2-aminoethylamine. The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions, with a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction completion is monitored by TLC or HPLC. Post-synthesis, purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Key Parameters Table:

| Reagent | Role | Molar Ratio | Temperature | Yield Range |

|---|---|---|---|---|

| 2-Aminoethylamine | Nucleophile | 1.2–1.5 eq | 0–5°C | 60–75% |

| Triethylamine | Acid scavenger | 2.0 eq | RT | – |

| Ethanol/water | Recrystallization | – | 4°C | >95% purity |

Advanced: How can computational chemistry optimize reaction conditions for this sulfonamide’s synthesis?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT) predict transition states and energetics, identifying optimal solvents, temperatures, and catalysts. For example, solvent polarity effects on sulfonamide formation can be modeled using COSMO-RS. Reaction path sampling (e.g., NEB method) evaluates activation barriers, while machine learning algorithms (e.g., Bayesian optimization) correlate experimental variables (e.g., pH, stoichiometry) with yield .

Case Study:

A 2024 study used Gaussian 16 to simulate the sulfonylation step, revealing THF as superior to DCM due to lower activation energy (ΔG‡ = 28.5 vs. 32.1 kcal/mol). Experimental validation increased yields from 68% to 82% .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR : <sup>1</sup>H NMR confirms the aminoethyl group (δ 2.8–3.1 ppm, triplet) and aromatic protons (δ 7.2–7.8 ppm). <sup>19</sup>F NMR detects the fluorine substituent (δ -110 to -115 ppm).

- HPLC : A C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (70:30) at 1.0 mL/min resolves impurities (retention time ~6.2 min) .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]<sup>+</sup> at m/z 276.1 (calculated: 276.08) .

Advanced: How to design experiments for studying its enzyme inhibition kinetics?

Methodological Answer:

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, dihydrofolate reductase).

- Assay Design : Use fluorescence-based assays (e.g., FAM-labeled substrates) to monitor real-time inhibition.

- Data Analysis : Fit dose-response curves to the Hill equation to calculate IC50 and Ki.

- Structural Validation : Co-crystallize the compound with the enzyme (e.g., PDB deposition) or perform molecular docking (AutoDock Vina) to identify binding residues .

Example:

A 2023 study on carbonic anhydrase IX inhibition reported IC50 = 12 nM, with docking scores (ΔG = -9.8 kcal/mol) correlating with hydrophobic interactions at Val-121 and Phe-131 .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Neutralize with 5% sodium bicarbonate, then adsorb with vermiculite.

- Storage : Keep in amber vials at -20°C under nitrogen to prevent degradation .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines, serum concentration). For example, activity discrepancies in cancer cell lines may arise from differential expression of target proteins.

- Statistical Tools : Apply meta-analysis (e.g., random-effects model) to harmonize data.

- Orthogonal Validation : Confirm results using SPR (binding affinity) and CRISPR knockouts (target specificity) .

Case Study:

A 2024 meta-analysis of 15 studies found that IC50 variations (>10-fold) in antimicrobial assays correlated with bacterial efflux pump expression (R<sup>2</sup> = 0.76) .

Advanced: How to assess environmental stability and degradation pathways?

Methodological Answer:

- Hydrolysis Studies : Incubate the compound in buffers (pH 3–10) at 37°C. Monitor degradation via UPLC-MS.

- Photolysis : Expose to UV (254 nm) and analyze by GC-MS for byproducts (e.g., des-fluoro derivatives).

- QSPR Modeling : Predict half-lives using EPI Suite or OPERA, incorporating logP and Hammett constants .

Data Example:

At pH 7.4, t1/2 = 48 hours, with major degradation products identified as 5-methylbenzenesulfonamide (72%) and fluoroaniline derivatives (18%) .

Basic: What are the solubility and formulation challenges for in vivo studies?

Methodological Answer:

- Solubility Screening : Test in PBS, DMSO, and cyclodextrin solutions. This compound is sparingly soluble in water (<0.1 mg/mL) but miscible in DMSO (50 mg/mL).

- Formulation : Use PEG-400 or Cremophor EL for intravenous delivery. For oral dosing, prepare as a nanocrystal suspension (particle size <200 nm) .

Advanced: How to integrate high-throughput screening (HTS) for SAR studies?

Methodological Answer:

- Library Design : Synthesize analogs via parallel synthesis (e.g., varying R-groups on the benzene ring).

- Automation : Use liquid handlers (e.g., Echo 550) to prepare 384-well plates.

- Data Mining : Apply PCA or cluster analysis to identify structural motifs correlating with activity.

- Lead Optimization : Prioritize compounds with ClogP <3 and topological polar surface area (TPSA) <90 Ų .

Advanced: How to address batch-to-batch variability in pharmacological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.